Antifungal agent 98

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

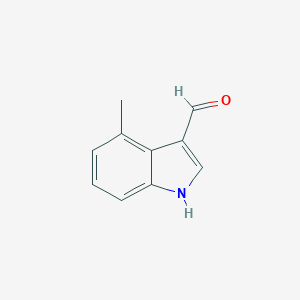

IUPAC Name |

4-methyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-6,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMKZTMGJSTKPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376210 |

Source

|

| Record name | 4-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4771-48-6 |

Source

|

| Record name | 4-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to Isavuconazole: A Broad-Spectrum Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isavuconazole (B1672201) is a second-generation, broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis.[1] Administered as a water-soluble prodrug, isavuconazonium (B1236616) sulfate, it is rapidly converted in the body to its active form, isavuconazole.[1] This guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key experimental data related to isavuconazole.

Chemical Properties and Structure

Isavuconazole is a substituted triazole with a complex chemical structure that contributes to its broad-spectrum activity and favorable pharmacokinetic profile.

Chemical Structure:

-

IUPAC Name: 4-[2-[(1R,2R)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1,3-thiazol-4-yl]benzonitrile

-

CAS Number: 241479-67-4

-

Molecular Formula: C₂₂H₁₇F₂N₅OS

-

Molecular Weight: 437.47 g/mol

Physicochemical Properties:

| Property | Value | Units | Reference |

| Melting Point | 89 - 91 | °C | [2] |

| 122 | °C | [3] | |

| Water Solubility | Insoluble | - | [4] |

| Solubility in Organic Solvents | |||

| Ethanol (B145695) | ~5 | mg/mL | [5] |

| DMSO | ~20 | mg/mL | [5] |

| Dimethylformamide (DMF) | ~25 | mg/mL | [5] |

| pKa (Strongest Acidic) | 12.57 | - | [6][7] |

| pKa (Strongest Basic) | 6.45 | - | [6][7] |

| LogP | 3.11 | - | [7] |

Mechanism of Action

Isavuconazole, like other triazole antifungals, targets the fungal cell membrane by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[6][8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell. This disruption of the cell membrane's integrity and function ultimately results in the inhibition of fungal growth and cell death.

Caption: Signaling pathway of Isavuconazole's mechanism of action.

Experimental Protocols

Synthesis of Isavuconazole

A chemo-enzymatic approach for the synthesis of isavuconazole has been reported, offering an efficient and scalable method. The key steps are outlined below.

Step 1: Synthesis of (R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one (R-1)

-

To a solution of engineered benzaldehyde (B42025) lyase (BAL) whole cells (10 g/L) in phosphate-buffered saline (10 mL, pH 7.0), add 2,5-difluorobenzaldehyde (B1295323) (710 mg, 100 mM) and acetaldehyde (B116499) (1.32 g, 1 M) at 25 °C.

-

Stir the reaction mixture at the same temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the reaction mixture twice with an equal volume of ethyl acetate (B1210297) (EtOAc).

-

Combine the organic layers, wash with water, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the product as a colorless oil.

Step 2: Synthesis of Intermediate 8

-

To a solution of a previously synthesized intermediate (compound 7, 70.0 mg, 0.25 mmol) in a mixture of water (112 μL) and isopropyl alcohol (138 μL), add diethyl dithiophosphate (B1263838) (232 μL, 1.25 mmol) at room temperature.

-

Stir the reaction mixture at 80 °C for 9 hours.

-

After cooling to room temperature, add water and 3 M aqueous NaOH.

-

Stir the mixture for 30 minutes at room temperature, then add EtOAc.

-

Extract the aqueous layer twice with EtOAc.

-

Combine the organic layers, wash three times with water, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain a white solid.

Step 3: Synthesis of Isavuconazole (Compound 9)

-

To a solution of intermediate 8 (25.4 mg, 0.08 mmol) in ethanol (250 μL), add 2-bromo-4'-cyanoacetophenone (27.4 mg, 0.12 mmol) at room temperature.

-

Stir the reaction mixture at 78 °C for 1 hour.

-

After cooling to room temperature, add water.

-

Extract the aqueous layer twice with EtOAc.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the final product as a white solid.[9]

Antifungal Susceptibility Testing

The in vitro activity of isavuconazole is determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following provides a general outline of the broth microdilution method.

CLSI M27-A3 Broth Microdilution Method for Yeasts:

-

Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.

-

Inoculum Preparation: Prepare a standardized inoculum of the yeast to be tested, adjusted to a specific concentration (e.g., 0.5 to 2.5 x 10³ CFU/mL).

-

Drug Dilutions: Perform serial twofold dilutions of isavuconazole in the microdilution plates.

-

Incubation: Inoculate the plates and incubate at 35°C for 24-48 hours.

-

Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

EUCAST E.DEF 9.1 Broth Microdilution Method for Molds:

-

Medium: RPMI 1640 medium supplemented with 2% glucose.

-

Inoculum Preparation: Prepare a standardized conidial suspension of the mold to be tested.

-

Drug Dilutions: Prepare serial dilutions of isavuconazole in the microdilution plates.

-

Incubation: Inoculate the plates and incubate at 35-37°C for 48-72 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth.

Caption: General experimental workflow for antifungal drug discovery.

Biological Activity

In Vitro Activity

Isavuconazole exhibits potent in vitro activity against a broad range of fungal pathogens, including yeasts and molds.

| Fungal Species | Isolate Number | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Candida albicans | 1358 | ≤0.002 | 0.004 | [10] |

| Candida glabrata | 1358 | 0.25 | 0.5 | [10] |

| Candida krusei | - | - | - | - |

| Cryptococcus neoformans | - | - | 0.12 | [11] |

| Aspergillus fumigatus | - | 1 | 2 | [12] |

| Aspergillus flavus | - | - | - | - |

| Aspergillus terreus | - | - | - | - |

| Mucorales | - | 0.5 | 1 | [12] |

In Vivo Efficacy

The efficacy of isavuconazole has been demonstrated in various animal models of invasive fungal infections.

| Animal Model | Fungal Strain | Treatment Group | Outcome | Reference |

| Murine model of disseminated candidiasis | Candida albicans | Isavuconazole | Reduced kidney fungal burden | [13] |

| Murine model of invasive pulmonary aspergillosis | Aspergillus fumigatus | Isavuconazole | Increased survival, reduced lung fungal burden | [14] |

| Rabbit model of invasive pulmonary aspergillosis | Aspergillus fumigatus | Isavuconazole | Increased survival, reduced galactomannan (B225805) levels | |

| Murine model of mucormycosis | Rhizopus delemar | Isavuconazole | Prolonged survival, lowered tissue fungal burden |

Conclusion

Isavuconazole is a valuable addition to the antifungal armamentarium, offering a broad spectrum of activity, a favorable pharmacokinetic profile, and both intravenous and oral formulations. Its mechanism of action through the inhibition of ergosterol synthesis is a well-established and effective strategy against a wide range of fungal pathogens. The data presented in this guide underscore its potent in vitro and in vivo activity, supporting its clinical use in the management of severe invasive fungal infections. Continued research and clinical experience will further define its role in the ever-evolving landscape of antifungal therapy.

References

- 1. CN105732605A - Preparation method of isavuconazole intermediate - Google Patents [patents.google.com]

- 2. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. EUCAST technical note on Candida and micafungin, anidulafungin and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Portico [access.portico.org]

- 11. Antifungal drug discovery: the process and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. data.epo.org [data.epo.org]

- 13. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mode of Action of Caspofungin Against Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caspofungin, a member of the echinocandin class of antifungals, represents a critical therapeutic option for invasive candidiasis. Its efficacy stems from a highly specific mode of action targeting the fungal cell wall, a structure absent in human cells, which ensures low host toxicity. This document provides a detailed technical overview of the molecular mechanism by which caspofungin exerts its fungicidal activity against Candida albicans, the compensatory pathways this activity triggers within the fungus, and the primary mechanisms of resistance. Detailed experimental protocols for key assays, quantitative data on susceptibility and cellular response, and visual diagrams of the core pathways are provided to support further research and development in this area.

Primary Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary target of caspofungin is the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the C. albicans cell wall.[1][2] This polymer provides osmotic stability and rigidity to the cell.[1]

Caspofungin acts as a non-competitive inhibitor of this enzyme complex, specifically targeting the catalytic subunit encoded by the FKS1 gene (Fks1p).[3][4] By binding to Fks1p, caspofungin disrupts the polymerization of UDP-glucose into linear β-(1,3)-D-glucan chains.[5][6] This inhibition weakens the cell wall, leading to a loss of structural integrity, osmotic instability, and ultimately, cell lysis and death, demonstrating a potent fungicidal effect.[7][8] This targeted action is effective against a broad range of Candida species, including those resistant to other antifungal classes like azoles and amphotericin B.[1]

Figure 1: Primary Mechanism of Caspofungin Action.

Cellular Response to Caspofungin-Induced Stress

Inhibition of glucan synthesis by caspofungin induces significant cell wall stress, triggering a complex set of compensatory and survival pathways in C. albicans.

Activation of the Cell Wall Integrity (CWI) Pathway

The primary response to cell wall damage is the activation of the Protein Kinase C (PKC)-mediated Cell Wall Integrity (CWI) signaling pathway.[7] This cascade is initiated by cell surface sensors that detect cell wall thinning. The signal is transduced through a mitogen-activated protein kinase (MAPK) cascade, culminating in the rapid phosphorylation and activation of the terminal MAPK, Mkc1.[3][9] Activated Mkc1 then regulates the transcription of genes involved in cell wall biogenesis and repair, in an attempt to counteract the drug-induced damage.[3][7]

Compensatory Chitin (B13524) Synthesis

A key outcome of CWI pathway activation is the significant upregulation of chitin synthesis.[3] Chitin is another crucial structural polysaccharide in the fungal cell wall. By increasing chitin production and incorporation into the cell wall, the fungus attempts to compensate for the loss of β-(1,3)-D-glucan, thereby reinforcing the weakened structure.[10] Studies have shown that in the presence of caspofungin, chitin content in the cell wall can increase dramatically while β-glucan levels decrease.[11] This adaptive response is considered a key mechanism of tolerance and can lead to a phenomenon known as the "paradoxical effect," where some isolates exhibit renewed growth at supra-MIC concentrations of caspofungin.[9][11]

Figure 2: Compensatory Cellular Response to Caspofungin.

Quantitative Data Summary

The in vitro activity of caspofungin is quantified by the Minimum Inhibitory Concentration (MIC), which can vary based on the methodology and specific isolate. The cellular response can be quantified by measuring changes in cell wall components.

Table 1: In Vitro Susceptibility of C. albicans to Caspofungin

| Parameter | Testing Method | Typical Value Range (μg/mL) | Reference(s) |

| MIC | CLSI Broth Microdilution | 0.0079 - 2.0 | [12] |

| MIC | EUCAST Broth Microdilution | 0.0079 - 0.5 | [12] |

| CLSI Breakpoint (Susceptible) | CLSI M27-S4 | ≤0.25 | [12][13] |

| CLSI Breakpoint (Resistant) | CLSI M27-S4 | ≥1 | [12][13] |

| Sessile MIC₅₀ (Biofilm) | XTT Reduction Assay | 0.0625 - 0.125 | [14] |

Note: MIC values can show significant inter-laboratory variability.[12]

Table 2: Cell Wall Composition Changes Under Caspofungin Stress

| Cell Wall Component | Condition | Change (%) | Reference(s) |

| β-(1,3)-Glucan | Growth with supra-MIC Caspofungin | -81% | [11] |

| β-(1,6)-Glucan | Growth with supra-MIC Caspofungin | -73% | [11] |

| Chitin | Growth with supra-MIC Caspofungin | +898% | [11] |

Mechanisms of Resistance

Clinical resistance to caspofungin in C. albicans, while still relatively uncommon, is well-documented.[10] The predominant mechanism involves acquired point mutations in the FKS1 gene.[4][8] These mutations are typically clustered in two highly conserved "hot spot" regions.[4] A frequently observed mutation involves the substitution of serine at position 645 (S645P, S645Y, or S645F).[8][15] These mutations reduce the binding affinity of caspofungin to the Fks1p subunit, thereby decreasing the enzyme's susceptibility to inhibition and leading to elevated MIC values.[8][10]

Detailed Experimental Protocols

Antifungal Susceptibility Testing (CLSI M27 Broth Microdilution)

This protocol outlines the reference method for determining the MIC of caspofungin against C. albicans.[16]

-

Inoculum Preparation: C. albicans is cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Colonies are suspended in sterile saline, and the turbidity is adjusted with a spectrophotometer to match a 0.5 McFarland standard (1 x 10⁶ to 5 x 10⁶ CFU/mL). This suspension is then diluted 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[17][18]

-

Drug Dilution: Caspofungin is serially diluted (typically 2-fold) in RPMI 1640 medium in a 96-well microtiter plate to achieve final concentrations ranging from approximately 0.008 to 16 µg/mL.[19]

-

Inoculation and Incubation: Each well containing the drug dilution is inoculated with the standardized fungal suspension. A drug-free well serves as a growth control. The plate is incubated at 35°C for 24 hours.[16]

-

Endpoint Determination: The MIC is read visually as the lowest concentration of caspofungin that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control.[20]

Figure 3: Workflow for CLSI M27 Broth Microdilution Assay.

β-(1,3)-D-Glucan Synthase Activity Assay

This assay measures the enzymatic activity of the caspofungin target directly, often using a cell-free microsomal preparation.[21][22]

-

Microsome Preparation: Exponential-phase C. albicans cells are harvested. The cell wall is digested using an enzyme like zymolyase, or cells are mechanically disrupted using glass beads. The resulting lysate is subjected to differential centrifugation to isolate the microsomal membrane fraction, which is rich in glucan synthase.[22][23]

-

Enzyme Reaction: The microsomal fraction (enzyme source) is incubated in a reaction buffer (e.g., Tris-HCl or HEPES, pH ~7.8) at 30°C. The reaction mixture contains activators like GTPγS, a detergent (e.g., Brij-35), and the substrate, radiolabeled UDP-[³H]-glucose.[21][24] The reaction is initiated by adding the substrate.

-

Inhibition Assessment: To test inhibition, various concentrations of caspofungin are pre-incubated with the enzyme preparation before the addition of the substrate.

-

Product Quantification: The reaction is stopped (e.g., by adding ethanol (B145695) or trichloroacetic acid). The insoluble radiolabeled glucan product is captured on a glass fiber filter. The filter is washed to remove unincorporated UDP-[³H]-glucose.[6] The amount of radioactivity retained on the filter is measured using a scintillation counter, which is proportional to the enzyme activity.[22]

Western Blot for Phosphorylated Mkc1

This protocol is used to detect the activation of the CWI pathway by observing the phosphorylation state of Mkc1.

-

Protein Extraction: C. albicans cells are grown and treated with caspofungin for a specified time (e.g., 10 minutes to 2 hours). Cells are harvested and rapidly lysed in a buffer containing protease and, critically, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins.[25][26]

-

Protein Quantification: The total protein concentration in the lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of total protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred electrophoretically to a membrane (e.g., PVDF or nitrocellulose).[26]

-

Immunoblotting:

-

The membrane is blocked (e.g., with BSA in TBST) to prevent non-specific antibody binding.[26]

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the MAPK (an anti-phospho-p44/42 MAPK antibody is commonly used as it recognizes phosphorylated Mkc1 and Cek1).[27][28]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

A chemiluminescent substrate is added, which reacts with HRP to produce light. The signal is captured on X-ray film or with a digital imager.[27]

-

-

Loading Control: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total Mkc1 or a housekeeping protein like actin or tubulin.[28][29] The ratio of phosphorylated Mkc1 to total Mkc1 indicates the level of pathway activation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspofungin - Wikipedia [en.wikipedia.org]

- 6. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspofungin Kills Candida albicans by Causing both Cellular Apoptosis and Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing Resistance to the Echinocandin Antifungal Drug Caspofungin in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Attenuation of the Activity of Caspofungin at High Concentrations against Candida albicans: Possible Role of Cell Wall Integrity and Calcineurin Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Escape of Candida from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspofungin MIC Distribution amongst Commonly Isolated Candida Species in a Tertiary Care Centre - An Indian Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fighting Emerging Caspofungin-Resistant Candida Species: Mitigating Fks1-Mediated Resistance and Enhancing Caspofungin … [ouci.dntb.gov.ua]

- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 17. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Characterization and optimization of in vitro assay conditions for (1,3)beta-glucan synthase activity from Aspergillus fumigatus and Candida albicans for enzyme inhibition screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Characterization of (1,3)-beta-glucan synthase in Candida albicans: microsomal assay from the yeast or mycelial morphological forms and a permeabilized whole-cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. jfda-online.com [jfda-online.com]

- 25. Development of Carbazole Derivatives Compounds against Candida albicans: Candidates to Prevent Hyphal Formation via the Ras1-MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 27. pnas.org [pnas.org]

- 28. Exposure of Candida albicans β (1,3)-glucan is promoted by activation of the Cek1 pathway | PLOS Genetics [journals.plos.org]

- 29. researchgate.net [researchgate.net]

In silico docking studies of "Antifungal agent 98" with fungal enzymes

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. In the quest for novel, potent, and specific antifungal therapies, computational methods, particularly in silico molecular docking, have become indispensable tools in the drug discovery pipeline. This guide provides a comprehensive overview of the principles, methodologies, and data interpretation of in silico docking studies, using a representative, though hypothetical, case study of a novel antifungal candidate, designated here as "Antifungal Agent 98," with key fungal enzymes. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of mycology and medicinal chemistry.

It is important to note that "this compound" is used as a placeholder throughout this guide to illustrate the concepts and methodologies. The data and specific interactions presented are representative examples synthesized from various studies on novel antifungal compounds and do not refer to a single, specific real-world agent.

Core Principles of In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., an antifungal agent) when bound to a second molecule (the receptor, e.g., a fungal enzyme) to form a stable complex. The primary goal is to predict the binding mode and affinity of the ligand to the target protein. This information is crucial for:

-

Lead Identification and Optimization: Screening large libraries of compounds to identify potential drug candidates and subsequently modifying them to improve binding affinity and specificity.

-

Mechanism of Action Studies: Elucidating how a potential drug molecule interacts with its target at the molecular level.

-

Structure-Activity Relationship (SAR) Analysis: Understanding how chemical modifications to a compound affect its biological activity.

Experimental Protocols: A Step-by-Step Methodology

The following protocol outlines a typical workflow for an in silico docking study of a novel antifungal agent against a fungal enzyme target.

Preparation of the Receptor (Fungal Enzyme)

-

Protein Selection and Retrieval: The three-dimensional structure of the target fungal enzyme is retrieved from a protein database such as the Protein Data Bank (PDB). Common targets for antifungal agents include Lanosterol 14-alpha-demethylase (CYP51), Squalene Epoxidase (SE), and 1,3-beta-glucan synthase. For this example, we will consider CYP51 from Candida albicans (a common fungal pathogen).

-

Protein Preparation: The retrieved protein structure is prepared for docking using software such as AutoDock Tools, Schrödinger's Protein Preparation Wizard, or Chimera. This process typically involves:

-

Removing water molecules and other non-essential ligands from the crystal structure.

-

Adding hydrogen atoms to the protein, as they are often not resolved in X-ray crystallography.

-

Assigning partial charges to the atoms.

-

Repairing any missing residues or side chains.

-

Defining the binding site or "grid box" around the active site of the enzyme where the docking simulation will be performed.

-

Preparation of the Ligand (this compound)

-

Ligand Structure Generation: The 2D structure of "this compound" is drawn using a chemical drawing tool like ChemDraw or Marvin Sketch.

-

3D Structure Conversion and Optimization: The 2D structure is converted into a 3D structure. The geometry of the 3D structure is then optimized using computational chemistry methods (e.g., molecular mechanics or quantum mechanics) to find its lowest energy conformation. This can be performed using software like Avogadro or Gaussian.

-

Ligand Preparation for Docking: The optimized ligand structure is prepared for the specific docking software being used. This includes assigning rotatable bonds and defining atom types.

Molecular Docking Simulation

-

Docking Software: A variety of software packages are available for molecular docking, including AutoDock, Glide (Schrödinger), and GOLD. The choice of software often depends on the specific research question and available computational resources.

-

Docking Algorithm: The docking program employs a search algorithm (e.g., genetic algorithm, Monte Carlo) to explore different possible conformations and orientations of the ligand within the defined binding site of the receptor.

-

Scoring Function: For each generated pose, a scoring function is used to estimate the binding affinity (e.g., in kcal/mol). The scoring function takes into account various intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. The poses are then ranked based on their scores.

Analysis of Docking Results

-

Binding Energy/Score: The primary quantitative output is the binding energy or docking score, which provides an estimate of the binding affinity. A more negative value typically indicates a more favorable binding interaction.

-

Binding Pose and Interactions: The top-ranked poses are visually inspected to analyze the specific interactions between the ligand and the amino acid residues in the active site of the enzyme. This includes identifying hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Root-Mean-Square Deviation (RMSD): If a known co-crystallized ligand is available, the RMSD between the docked pose of the experimental ligand and the co-crystallized ligand can be calculated to validate the docking protocol. A lower RMSD value (typically < 2 Å) indicates a good prediction of the binding mode.

Data Presentation: Docking Results of this compound

The following tables summarize the hypothetical quantitative data from the in silico docking of "this compound" and a standard antifungal drug (Fluconazole) against two key fungal enzymes.

Table 1: Docking Scores and Binding Energies

| Compound | Target Enzyme | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) |

| This compound | C. albicans CYP51 | -9.8 | -10.2 |

| Fluconazole | C. albicans CYP51 | -8.5 | -8.9 |

| This compound | C. albicans Squalene Epoxidase | -7.2 | -7.5 |

| Fluconazole | C. albicans Squalene Epoxidase | -6.1 | -6.4 |

Table 2: Interaction Analysis with C. albicans CYP51

| Compound | Interacting Residues | Type of Interaction | Hydrogen Bond Distance (Å) |

| This compound | TYR132, HIS377, PHE228 | Hydrogen Bond, Pi-Pi Stacking, Hydrophobic | 2.1 (with TYR132) |

| Fluconazole | TYR132, CYS449 | Hydrogen Bond, Hydrophobic | 2.5 (with TYR132) |

Visualizations

In Silico Docking Workflow

The following diagram illustrates the general workflow for a molecular docking study.

Technical Guide: Target Identification of Antifungal Agent 98 in Pathogenic Fungi

Audience: Researchers, scientists, and drug development professionals.

Abstract: The emergence of drug-resistant fungal pathogens necessitates the discovery and characterization of novel antifungal agents. This guide provides an in-depth technical overview of the target identification and mechanism of action for a promising therapeutic candidate, Antifungal Agent 98. Through a combination of genetic, biochemical, and proteomic approaches, the molecular target of this compound has been identified as Erg11p, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. This document details the experimental methodologies employed, presents quantitative data on the agent's efficacy, and illustrates the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel synthetic compound demonstrating potent broad-spectrum activity against a range of pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Initial screenings revealed its efficacy in inhibiting fungal growth at low micromolar concentrations, with minimal cytotoxicity to mammalian cells, suggesting a fungal-specific target. This guide focuses on the subsequent studies undertaken to elucidate its precise molecular target and mechanism of action.

Quantitative Data Summary

The antifungal activity of Agent 98 was quantified against several pathogenic fungal species. The Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against the purified target enzyme were determined.

| Fungal Species | This compound MIC (µg/mL)[1] | Fluconazole MIC (µg/mL) |

| Candida albicans | 0.5 | 1.0 |

| Candida glabrata (Fluconazole-resistant) | 1.0 | 64.0 |

| Aspergillus fumigatus | 2.0 | 16.0 |

| Cryptococcus neoformans | 0.25 | 4.0 |

| Enzyme | Compound | IC50 (µM) |

| Purified Erg11p (C. albicans) | This compound | 0.05 |

| Purified Erg11p (C. albicans) | Fluconazole | 0.12 |

Experimental Protocols for Target Identification

A multi-pronged approach was utilized to identify the molecular target of this compound. The key experimental strategies are detailed below.

-

Principle: This approach identifies gene deletions that confer hypersensitivity or resistance to a compound, thereby revealing the compound's target pathway.[2]

-

Methodology:

-

A collection of heterozygous S. cerevisiae deletion mutants, where one copy of each non-essential gene is deleted, was screened for fitness defects in the presence of a sub-lethal concentration of this compound.

-

Each mutant was grown in 96-well plates in the presence and absence of the compound.

-

Optical density (OD600) was measured over 48 hours to assess growth.

-

Strains exhibiting significant growth inhibition in the presence of the compound compared to the wild-type were identified as "hits."

-

-

Results: The screen revealed that heterozygous deletion of genes in the ergosterol biosynthesis pathway, particularly ERG11, resulted in hypersensitivity to this compound. This strongly suggested that the compound targets this pathway.[3]

-

Principle: This biochemical approach is used to isolate the direct binding partner(s) of a compound from a cellular lysate.

-

Methodology:

-

This compound was chemically modified to incorporate a linker and immobilized on epoxy-activated sepharose beads.

-

A crude protein extract from C. albicans was incubated with the affinity matrix.

-

After extensive washing to remove non-specific binders, the bound proteins were eluted.

-

The eluted proteins were separated by SDS-PAGE, and prominent bands were excised and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Results: Erg11p was consistently and specifically identified as the primary protein binding to this compound.

-

Principle: To confirm direct inhibition of the putative target, an in vitro assay using the purified enzyme is performed.

-

Methodology:

-

The ERG11 gene from C. albicans was cloned and expressed in E. coli, and the protein was purified to homogeneity.

-

The enzymatic activity of Erg11p (lanosterol 14-alpha-demethylase) was measured using a spectrophotometric assay that monitors the consumption of NADPH.[3]

-

The assay was performed in the presence of varying concentrations of this compound to determine the IC50 value.

-

-

Results: this compound directly inhibited the enzymatic activity of purified Erg11p in a dose-dependent manner, confirming it as the direct molecular target.

Visualization of Pathways and Workflows

The following diagram illustrates the ergosterol biosynthesis pathway in fungi, highlighting the step catalyzed by Erg11p, the target of this compound.

Caption: Ergosterol biosynthesis pathway with Erg11p as the target of this compound.

This diagram outlines the logical flow of experiments conducted to identify and validate the target of this compound.

Caption: Workflow for the identification and validation of the molecular target of this compound.

Inhibition of Erg11p by this compound triggers a cellular stress response. The accumulation of toxic sterol precursors and the depletion of ergosterol activate the cell wall integrity (CWI) pathway.[4]

Caption: Cellular stress response pathway activated by the inhibition of Erg11p.

Conclusion

The comprehensive target identification workflow has unequivocally identified Erg11p as the molecular target of this compound. The agent's potent, direct inhibition of this essential enzyme in the fungal-specific ergosterol biosynthesis pathway explains its broad-spectrum antifungal activity and low mammalian cytotoxicity. This detailed understanding of its mechanism of action provides a solid foundation for its further preclinical and clinical development as a novel therapeutic for invasive fungal infections. The methodologies and findings presented in this guide serve as a valuable resource for researchers in the field of antifungal drug discovery.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of Indole-Based Compounds for Antifungal Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with improved efficacy and safety profiles. Indole (B1671886) and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antifungal properties.[1][2][3] This technical guide provides a comprehensive overview of the preliminary screening of indole-based compounds for their antifungal potential, focusing on quantitative data presentation, detailed experimental protocols, and visualization of key processes.

Antifungal Activity of Indole Derivatives

Numerous studies have highlighted the potential of indole derivatives as effective antifungal agents against a range of pathogenic fungi, including various Candida species and phytopathogenic fungi.[1][4][5][6] The antifungal efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Data Summary

The following table summarizes the reported MIC values for a selection of indole-based compounds against various fungal strains. This data provides a comparative view of the antifungal potency of different structural modifications on the indole scaffold.

| Compound Name/Description | Fungal Strain(s) | MIC Range (µg/mL) | Reference Compound(s) |

| 4,6-dibromoindole | Candida albicans, C. auris, C. glabrata, C. parapsilosis | 10-50 | Ketoconazole (25-400), Miconazole (10-50) |

| 5-bromo-4-chloroindole | Candida albicans, C. auris, C. glabrata, C. parapsilosis | 10-50 | Ketoconazole (25-400), Miconazole (10-50) |

| Indole-based 1,2,4-triazole-3-thiol hybrids | Candida spp. | Not specified in abstract | - |

| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties | Candida albicans, Candida krusei | 3.125-50 | Fluconazole |

| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a) | Candida albicans, C. krusei, C. parapsilosis, fluconazole-resistant C. tropicalis | 0.03125 (against C. albicans) | Fluconazole (0.5 against C. albicans) |

| 3-Indolyl-3-hydroxy oxindole (B195798) derivative (3u) | Rhizoctonia solani | EC50: 3.44 | Carvacrol (7.38), Phenazine-1-carboxylic acid (11.62) |

| Indole Schiff base derivative (2j) | Fusarium graminearum, F. oxysporum, F. moniliforme, Curvularia lunata, Phytophthora parasitica var. nicotianae | Inhibition rates of 76.5-100% at 500 µg/mL | - |

| Various Indole Derivatives | Fusarium graminearum, Alternaria alternata, Helminthosporium sorokinianum, Pyricularia oryzae, Fusarium oxysporum | Broad-spectrum activity, more potent than hymexazole | Hymexazole |

Experimental Protocols

Accurate and reproducible screening of antifungal activity is crucial for the identification of promising lead compounds. The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antifungal agents.[3][7][8]

Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

2.1.1. Materials:

-

96-well, U-bottom polystyrene microtiter plates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile water

-

Test compounds (indole derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antifungal agent (e.g., fluconazole, ketoconazole)

-

Fungal inoculum

-

Spectrophotometer or microplate reader

-

Incubator

2.1.2. Procedure:

-

Preparation of Fungal Inoculum:

-

Subculture the fungal strain on an appropriate agar (B569324) medium and incubate to obtain a fresh culture.

-

Prepare a fungal suspension in sterile saline or water, and adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10^6 cells/mL for yeast.

-

Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10^3 cells/mL).[7]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each test compound and the positive control in a suitable solvent.

-

Perform a serial two-fold dilution of the compounds in the 96-well plate using RPMI-1640 medium to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well containing the compound dilutions.

-

Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by measuring the absorbance using a microplate reader.

-

Visualizing Key Processes

Graphical representations of experimental workflows and biological pathways can greatly enhance understanding and communication among researchers.

Experimental Workflow for Antifungal Screening

The following diagram illustrates the typical workflow for the preliminary screening of indole-based compounds for antifungal properties.

Caption: Workflow for Antifungal Screening of Indole Compounds.

Potential Fungal Targets for Indole Derivatives

While the precise mechanisms of action for many indole derivatives are still under investigation, several key fungal pathways and structures are known to be targeted by antifungal agents. The following diagram illustrates some of these potential targets.

Caption: Potential Antifungal Mechanisms of Indole Derivatives.

Conclusion and Future Directions

The preliminary screening of indole-based compounds has revealed their significant potential as a source of new antifungal agents. The diverse chemical space offered by the indole scaffold allows for extensive structural modifications to optimize antifungal potency and selectivity. Future research should focus on elucidating the specific molecular targets and mechanisms of action of the most promising compounds. Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of next-generation indole-based antifungals with improved therapeutic profiles.[3] Furthermore, in vivo efficacy and toxicity studies are essential next steps to translate these promising in vitro findings into clinically viable antifungal therapies.

References

- 1. jpharmsci.com [jpharmsci.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening for in vitro antifungal activities of some indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal activities of some indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. testinglab.com [testinglab.com]

Structure-Activity Relationship of 7-Methyl-1H-indole-3-carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1] Among its various functionalized forms, indole-3-carbaldehyde has emerged as a versatile starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential.[2] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[3][4] Structural modifications of the indole-3-carbaldehyde core, particularly substitutions on the indole ring, play a crucial role in modulating the biological activity and defining the structure-activity relationship (SAR).

This technical guide focuses on the structure-activity relationship of 7-methyl-1H-indole-3-carbaldehyde derivatives. While the broader class of indole-3-carbaldehydes has been extensively studied, specific and systematic SAR studies on the 7-methyl substituted series are limited in the current literature. This document aims to consolidate the available information, provide relevant experimental protocols, and identify areas for future research.

Synthesis of 7-Methyl-1H-indole-3-carbaldehyde Derivatives

The foundational step in exploring the SAR of this series is the synthesis of the parent compound, 7-methyl-1H-indole-3-carbaldehyde, and its subsequent derivatives.

Synthesis of the Core Scaffold

A common method for the synthesis of substituted indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group at the C3 position of the indole ring.

Experimental Protocol: Synthesis of 7-Methyl-1H-indole-3-carbaldehyde

-

Materials: 2-methyl-6-nitroaniline, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium hydroxide (B78521) (NaOH).

-

Procedure:

-

Preparation of the Vilsmeier reagent: To a cooled solution of DMF, POCl₃ is added dropwise with stirring.

-

Formylation: 7-Methylindole (synthesized from 2-methyl-6-nitroaniline) is dissolved in an appropriate solvent and the Vilsmeier reagent is added.

-

The reaction mixture is heated, typically at temperatures ranging from 60-90°C, for several hours.

-

Work-up: The reaction is quenched by the addition of a basic solution, such as aqueous sodium hydroxide, leading to the precipitation of the product.

-

Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.

-

Derivatization Strategies

The aldehyde functional group at the C3 position is a key handle for generating a library of derivatives. Common derivatization strategies include the formation of Schiff bases, thiosemicarbazones, and chalcones.

General Workflow for Synthesis and Evaluation

Caption: General workflow for the synthesis and biological evaluation of 7-methyl-1H-indole-3-carbaldehyde derivatives.

Biological Activities and Structure-Activity Relationship (SAR)

Indole-3-carbaldehyde derivatives have been reported to exhibit a range of biological activities, with anticancer and antioxidant effects being the most prominent.[3][4]

Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of indole-3-carbaldehyde derivatives against various cancer cell lines.[5] The mechanism of action is often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[1]

Structure-Activity Relationship Insights (General Indole-3-Carbaldehydes):

While specific SAR data for 7-methyl-1H-indole-3-carbaldehyde derivatives is scarce, general trends can be inferred from the broader class of indole-3-carbaldehydes:

-

Substitution on the Indole Ring: The position and nature of substituents on the indole ring significantly influence anticancer activity. Electron-withdrawing or electron-donating groups at positions 5, 6, or 7 can modulate the electronic properties of the indole nucleus and its interaction with biological targets.

-

Derivatization of the Aldehyde Group:

-

Thiosemicarbazones: The formation of thiosemicarbazone derivatives at the C3-aldehyde position has been shown to enhance anticancer activity. These derivatives can act as metal chelators and inhibit enzymes like ribonucleotide reductase.[6]

-

Sulfonohydrazides: Indole-based sulfonohydrazides have shown promising inhibition of cancer cell lines, with substituents on the phenylsulfonyl moiety playing a key role in activity. For instance, a 4-chloro substituent on the phenyl ring of a sulfonohydrazide derivative of 1-(2-morpholinoethyl)-1H-indole-3-carbaldehyde resulted in potent inhibition of MCF-7 and MDA-MB-468 breast cancer cells.[5]

-

Chalcones: Indole-3-carbaldehyde can be a precursor for chalcones, which are known to possess anticancer properties through mechanisms like tubulin polymerization inhibition.

-

Quantitative Data for Indole-3-Carbaldehyde Derivatives (Illustrative Examples)

| Compound ID | Derivative Type | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | Sulfonohydrazide | 1-(2-morpholinoethyl), 4-Cl-phenylsulfonyl | MDA-MB-468 | 8.2 | [5] |

| 2 | Sulfonohydrazide | 1-(2-morpholinoethyl), 4-Cl-phenylsulfonyl | MCF-7 | 13.2 | [5] |

| 3 | Thiosemicarbazone | N-benzyl | HepG2 | Data not specified | [6] |

Note: This table provides examples from the broader class of indole-3-carbaldehyde derivatives due to the lack of specific data for a series of 7-methyl analogs.

Antioxidant Activity

Several indole-3-carboxaldehyde (B46971) analogues have been evaluated for their antioxidant potential. The ability to scavenge free radicals is an important property, as oxidative stress is implicated in various diseases.

Structure-Activity Relationship Insights (General Indole-3-Carbaldehydes):

-

Aryl Amines Conjugates: Conjugation of indole-3-carboxaldehyde with different aryl amines has been shown to yield compounds with varying degrees of antioxidant activity. The nature and position of substituents on the aryl amine moiety influence the radical scavenging capacity.[4]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3]

-

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

-

Experimental Workflow for Anticancer Screening

Caption: A typical experimental workflow for evaluating the in vitro anticancer activity of synthesized compounds using the MTT assay.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of compounds.

-

Procedure:

-

Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. Test compounds are dissolved to make various concentrations.

-

Reaction: The test compound solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

-

Potential Signaling Pathways

The anticancer activity of indole derivatives is often associated with their ability to modulate various cellular signaling pathways. While specific pathways for 7-methyl-1H-indole-3-carbaldehyde derivatives have not been elucidated, a plausible mechanism involves the induction of apoptosis through the intrinsic or extrinsic pathways.

Hypothetical Apoptotic Signaling Pathway

Caption: A hypothetical signaling pathway illustrating the induction of apoptosis by an indole derivative through the mitochondrial pathway.

Conclusion and Future Directions

The 7-methyl-1H-indole-3-carbaldehyde scaffold holds promise for the development of novel therapeutic agents. However, a significant gap exists in the literature regarding the systematic exploration of its structure-activity relationship. Future research should focus on the following areas:

-

Synthesis of a Focused Library: A diverse library of 7-methyl-1H-indole-3-carbaldehyde derivatives with systematic variations at the C3-aldehyde and other positions of the indole ring should be synthesized.

-

Comprehensive Biological Evaluation: These derivatives should be screened against a panel of cancer cell lines and for other relevant biological activities (e.g., antimicrobial, anti-inflammatory) to establish a clear SAR.

-

Quantitative Analysis: The biological data should be quantitative (e.g., IC₅₀ values) to allow for meaningful comparisons and the development of predictive SAR models.

-

Mechanistic Studies: For the most potent compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets and signaling pathways.

By addressing these research gaps, the full therapeutic potential of 7-methyl-1H-indole-3-carbaldehyde derivatives can be unlocked, paving the way for the development of new and effective drugs.

References

- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Determining the Antimicrobial Potency of 7-methyl-1H-indole-3-carbaldehyde: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole (B1671886) derivatives are a prominent class of heterocyclic compounds recognized for their wide array of pharmacological activities, including potent antimicrobial and antifungal properties.[1][2][3][4] The indole scaffold is a key structural motif in many biologically active molecules and serves as a foundation for the development of novel therapeutic agents.[4][5] The antimicrobial mechanism of indole derivatives is often multifaceted, involving the disruption of microbial cell membrane integrity, inhibition of essential enzymes, and interference with crucial signaling pathways such as quorum sensing.[3][6] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of 7-methyl-1H-indole-3-carbaldehyde, a specific indole derivative, against various microorganisms. The MIC is a critical quantitative measure of a compound's antimicrobial potency, defined as the lowest concentration that inhibits the visible growth of a microorganism.[7][8][9] The protocols outlined below are based on the widely accepted broth microdilution and agar (B569324) dilution methods.[7][8][10]

Data Presentation

The quantitative results of the MIC determination assays should be summarized in clear and structured tables for straightforward comparison and analysis.

Table 1: MIC of 7-methyl-1H-indole-3-carbaldehyde against Bacterial Strains

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | 25923 | |

| Escherichia coli | 25922 | |

| Pseudomonas aeruginosa | 27853 | |

| Bacillus subtilis | 6633 | |

| (User-defined strain) |

Table 2: MIC of 7-methyl-1H-indole-3-carbaldehyde against Fungal Strains

| Fungal Strain | ATCC Number | MIC (µg/mL) |

| Candida albicans | 10231 | |

| Aspergillus niger | 16404 | |

| (User-defined strain) |

Experimental Protocols

Broth Microdilution Method

This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[7][8][11]

a. Materials:

-

7-methyl-1H-indole-3-carbaldehyde

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test microorganisms (bacterial or fungal strains)

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

Spectrophotometer

-

Incubator

-

Positive control antimicrobial (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Solvent for the test compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)

b. Protocol:

-

Preparation of the Test Compound:

-

Prepare a stock solution of 7-methyl-1H-indole-3-carbaldehyde by dissolving it in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth medium in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Preparation of Inoculum:

-

From a fresh culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the adjusted suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a positive control (broth with inoculum and a standard antimicrobial), a negative/growth control (broth with inoculum only), and a sterility control (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria, 28-30°C for fungi) for 16-24 hours.

-

-

Interpretation of Results:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of 7-methyl-1H-indole-3-carbaldehyde at which there is no visible growth.[7][9]

-

Optionally, a microplate reader can be used to measure the optical density at 600 nm to quantify growth inhibition.[9]

-

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.[8][10][13]

a. Materials:

-

7-methyl-1H-indole-3-carbaldehyde

-

Sterile petri dishes

-

Appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Test microorganisms

-

Sterile saline or PBS

-

Spectrophotometer

-

Incubator

-

Inoculum replicating device (optional)

b. Protocol:

-

Preparation of Agar Plates:

-

Prepare a series of molten agar solutions, each containing a different concentration of 7-methyl-1H-indole-3-carbaldehyde.

-

Pour the agar solutions into sterile petri dishes and allow them to solidify.

-

-

Preparation of Inoculum:

-

Prepare the microbial inoculum as described in the broth microdilution method, adjusting to a 0.5 McFarland standard.

-

-

Inoculation and Incubation:

-

Spot a standardized volume of the microbial suspension onto the surface of each agar plate.

-

Include a growth control plate (agar without the compound) and a sterility control plate.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates under appropriate conditions for 16-24 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism on the agar surface. A faint haze or one or two colonies can be disregarded.[14]

-

Visualizations

References

- 1. jpharmsci.com [jpharmsci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. The role of indole derivative in the growth of plants: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. scilit.com [scilit.com]

- 11. youtube.com [youtube.com]

- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. youtube.com [youtube.com]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Using "Antifungal Agent 98" in Fungal Biofilm Disruption Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms represent a significant challenge in clinical settings, contributing to persistent infections and increased resistance to conventional antifungal therapies. A biofilm is a structured community of fungal cells encapsulated in a self-produced extracellular polymeric substance (EPS) matrix. This matrix acts as a protective barrier, shielding the fungal cells from the host immune system and antimicrobial agents. The development of novel therapeutics capable of disrupting these resilient structures is a critical area of research.

"Antifungal Agent 98" is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens. These application notes provide detailed protocols for evaluating the efficacy of "this compound" in inhibiting the formation of and disrupting pre-formed fungal biofilms, a crucial step in its preclinical development.

Putative Mechanism of Action

While the precise mechanism of "this compound" is under investigation, it is hypothesized to interfere with the integrity of the fungal cell wall by inhibiting the synthesis of β-1,3-D-glucan, a key component of the cell wall and the biofilm matrix.[1][2] This inhibition is believed to disrupt the structural integrity of the biofilm, leading to increased susceptibility of the fungal cells to external stressors and other antifungal agents. Several signaling pathways are crucial for fungal biofilm formation, including those that regulate cell adhesion and cell wall synthesis.[3] By targeting β-glucan synthesis, "this compound" is thought to effectively compromise the biofilm's architecture.

Caption: Putative mechanism of "this compound" inhibiting β-1,3-D-glucan synthesis.

Data Presentation

The following tables summarize hypothetical quantitative data for "this compound," illustrating its potential efficacy in biofilm inhibition and disruption.

Table 1: Biofilm Inhibition by this compound

| Concentration of Agent 98 (µg/mL) | Biofilm Formation Inhibition (%) (Crystal Violet Assay) | Metabolic Activity Inhibition (%) (XTT Assay) |

| 0 (Control) | 0 | 0 |

| 2 | 28.5 | 33.2 |

| 4 | 52.1 | 58.9 |

| 8 | 78.3 | 84.6 |

| 16 | 94.6 | 97.2 |

| 32 | 98.1 | 99.3 |

Table 2: Disruption of Pre-formed Biofilms by this compound

| Concentration of Agent 98 (µg/mL) | Biofilm Disruption (%) (Crystal Violet Assay) | Reduction in Metabolic Activity (%) (XTT Assay) |

| 0 (Control) | 0 | 0 |

| 16 | 32.8 | 38.1 |

| 32 | 58.9 | 65.4 |

| 64 | 82.4 | 88.7 |

| 128 | 90.1 | 93.5 |

Experimental Protocols

Protocol 1: Fungal Biofilm Inhibition Assay

This assay determines the efficacy of "this compound" in preventing the formation of fungal biofilms.

Materials:

-

Fungal strain (e.g., Candida albicans SC5314)

-

Yeast Peptone Dextrose (YPD) broth

-

RPMI 1640 medium buffered with MOPS

-

Sterile, flat-bottom 96-well polystyrene plates

-

"this compound" stock solution

-

Sterile Phosphate Buffered Saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

33% Acetic Acid

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

-

Spectrophotometer (plate reader)

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: From a fresh YPD agar (B569324) plate, inoculate a single colony of the fungal strain into 10 mL of YPD broth and incubate overnight at 30°C with shaking.[3] Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI 1640 medium to a final concentration of 1 x 10^6 cells/mL.[3][4][5]

-

Plate Setup: Add 100 µL of the fungal inoculum to each well of a 96-well plate.[3]

-

Compound Addition: Add 100 µL of "this compound" at various concentrations (to achieve the final desired concentrations) to the wells. Include a drug-free control (vehicle only).[4]

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.[4]

-

Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[4][5]

-

Quantification:

-

Crystal Violet (CV) Assay (Biomass Quantification):

-

Fix the biofilms by adding 100 µL of methanol (B129727) to each well and incubate for 15 minutes.[5]

-

Remove the methanol and allow the plate to air dry.

-

Stain the biofilms with 100 µL of 0.1% crystal violet solution for 20 minutes at room temperature.[5]

-

Remove the CV solution and wash the plate thoroughly with distilled water.[5]

-

Add 200 µL of 33% acetic acid to each well to dissolve the bound dye.[3][4]

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of biofilm inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100.[4]

-

-

XTT Assay (Metabolic Activity Quantification):

-

Prepare the XTT/menadione solution immediately before use. For a 5 mL solution, mix 5 mL of pre-warmed PBS with 1 mg of XTT and 1.25 µL of a 10 mM menadione stock solution (in acetone).[5]

-

Add 100 µL of the XTT/menadione solution to each well.

-

Cover the plate in aluminum foil and incubate at 37°C for 2-5 hours.[5]

-

Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.[5]

-

The percentage of metabolic activity inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100.

-

-

Protocol 2: Fungal Biofilm Disruption Assay

This assay evaluates the ability of "this compound" to disrupt established, mature biofilms.[4]

Materials: Same as Protocol 1.

Procedure:

-

Biofilm Formation: Prepare the fungal inoculum as described in Protocol 1 and add 200 µL to each well of a 96-well plate. Incubate at 37°C for 24-48 hours to allow mature biofilm formation.[4]

-

Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[4]

-

Compound Treatment: Add 200 µL of fresh medium containing various concentrations of "this compound" to the wells with pre-formed biofilms. Include a drug-free control.[4]

-

Incubation: Incubate the plate for an additional 24 hours at 37°C.[3]

-

Washing: After the treatment period, carefully wash the biofilms twice with 200 µL of sterile PBS.[5]

-

Quantification: Proceed with the Crystal Violet and/or XTT assays as described in Protocol 1 to quantify the remaining biofilm biomass and metabolic activity. The percentage of biofilm disruption is calculated relative to the untreated control wells.

Caption: Experimental workflow for the fungal biofilm disruption assay.

References

Application Notes and Protocols: Cytotoxicity Assessment of Antifungal Agent 98 on Mammalian Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of new antifungal agents is critical in addressing the global health challenge posed by fungal infections. However, a crucial aspect of preclinical drug development is the thorough evaluation of the candidate compound's safety profile, particularly its potential toxicity to mammalian cells. Due to the eukaryotic nature of both fungal and host cells, there is an inherent risk of off-target effects that can lead to cytotoxicity.[1] These application notes provide a detailed framework and standardized protocols for assessing the in vitro cytotoxicity of a novel investigational compound, "Antifungal Agent 98," on mammalian cell lines.

The primary objective of these assays is to quantify the dose-dependent effects of this compound on key indicators of cell health: metabolic activity, cell membrane integrity, and the induction of apoptosis (programmed cell death). The protocols detailed below encompass three widely accepted methods for cytotoxicity assessment:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to measure cell metabolic activity as an indicator of cell viability.

-

LDH (Lactate Dehydrogenase) Cytotoxicity Assay: A method to quantify the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity.[2][3]

-

Annexin V-FITC/PI Apoptosis Assay: A flow cytometry-based assay to differentiate between healthy, apoptotic, and necrotic cells.[4]

Data Presentation: Summary of Quantitative Cytotoxicity Data

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on a representative mammalian cell line (e.g., HepG2, a human liver cell line) after a 24-hour exposure. Data are presented as mean ± standard deviation from triplicate experiments.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Concentration of this compound (µg/mL) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 1 | 98.2 ± 5.1 |

| 5 | 91.5 ± 3.8 |

| 10 | 75.3 ± 6.2 |

| 25 | 48.9 ± 5.5 |

| 50 | 22.7 ± 4.1 |

| 100 | 8.1 ± 2.3 |

Table 2: Effect of this compound on Cell Membrane Integrity (LDH Assay)

| Concentration of this compound (µg/mL) | % Cytotoxicity (LDH Release) (Mean ± SD) |

| 0 (Vehicle Control) | 5.2 ± 1.8 |

| 1 | 6.1 ± 2.0 |

| 5 | 10.8 ± 2.5 |

| 10 | 24.7 ± 3.1 |

| 25 | 51.3 ± 4.9 |

| 50 | 78.9 ± 5.8 |

| 100 | 92.4 ± 3.7 |

Table 3: Effect of this compound on Apoptosis and Necrosis (Annexin V-FITC/PI Assay)

| Concentration of this compound (µg/mL) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Vehicle Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |

| 10 | 80.4 ± 3.1 | 12.3 ± 2.2 | 7.3 ± 1.5 |

| 25 | 55.2 ± 4.5 | 28.9 ± 3.8 | 15.9 ± 2.9 |

| 50 | 20.7 ± 3.9 | 45.6 ± 5.1 | 33.7 ± 4.6 |

Experimental Protocols

MTT Assay for Cell Viability

This protocol is based on the principle that viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[5] The amount of formazan produced is proportional to the number of living cells.[5]

Materials:

-

Mammalian cell line (e.g., HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[6]

-

96-well tissue culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used for the agent) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

-